

2-(Phenoxyethyl)morpholine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Phenoxyethyl)morpholine**

Cat. No.: **B066196**

[Get Quote](#)

An In-Depth Technical Guide to **2-(Phenoxyethyl)morpholine**: Properties, Synthesis, and Applications

Introduction

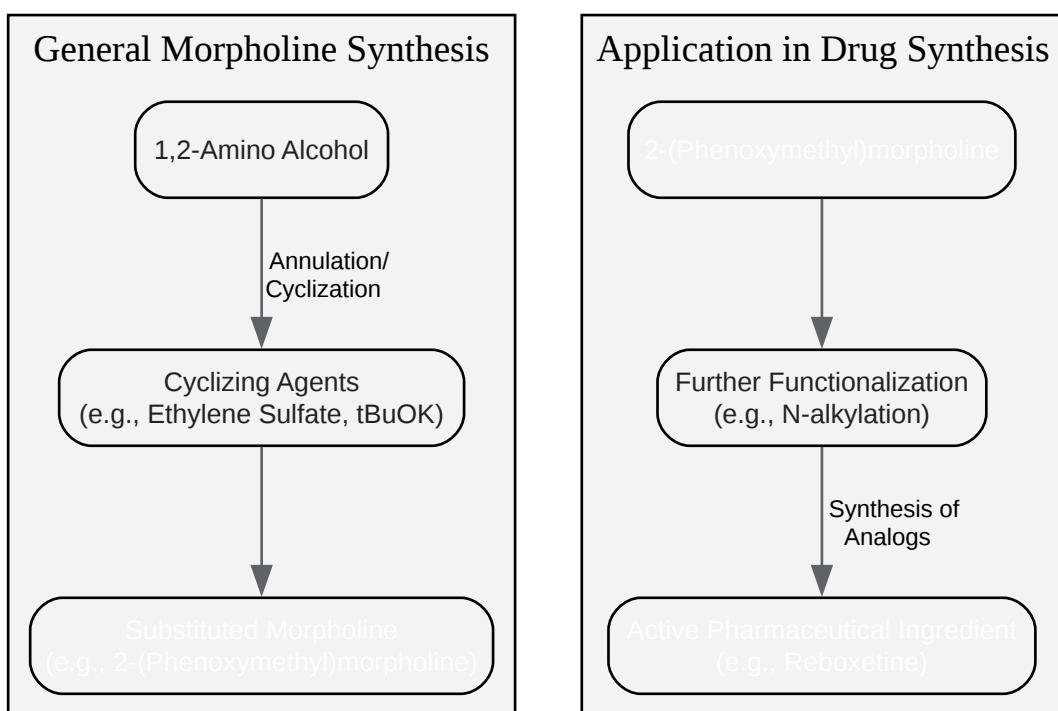
2-(Phenoxyethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a phenoxyethyl group. As a derivative of morpholine, a scaffold of significant interest in medicinal chemistry, this compound serves as a crucial building block and intermediate in the synthesis of various pharmacologically active molecules. [1][2][3] The morpholine nucleus is a privileged pharmacophore found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and confer a wide range of biological activities.[2][3] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, spectroscopic profile, and pharmacological relevance of **2-(Phenoxyethyl)morpholine**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **2-(Phenoxyethyl)morpholine** are dictated by its unique structure, which combines a secondary amine, an ether linkage, and an aromatic ring. This combination influences its solubility, reactivity, and potential for biological interactions. The presence of the ether oxygen withdraws electron density from the nitrogen atom, making the morpholine ring less basic than a comparable piperidine structure, a factor that is critical in its chemical behavior.[4]

Table 1: Physicochemical Properties of **2-(Phenoxyethyl)morpholine**

Property	Value	Source
IUPAC Name	2-(Phenoxyethyl)morpholine	[5][6]
Synonyms	(\pm)-2-(Phenoxyethyl)morpholine	[6]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[5][6]
Molecular Weight	193.24 g/mol	[5][7]
CAS Number	167273-56-5 (racemate)	[6][7]
661470-53-7 ((2R)-enantiomer)	[5]	
Appearance	Not Available	[6]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	3	[5]
XLogP3	1.2	[5]


Note: Properties are based on the racemic mixture unless specified. Computed values are provided by PubChem.[5]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted morpholines is a well-established area of organic chemistry. While specific, detailed routes for **2-(Phenoxyethyl)morpholine** are proprietary or found within patent literature, general methods for morpholine synthesis are applicable. A prevalent strategy involves the cyclization of 1,2-amino alcohols.[8][9] A modern, efficient protocol utilizes inexpensive reagents like ethylene sulfate and a strong base to convert 1,2-amino alcohols into the corresponding morpholine ring in a one or two-step, redox-neutral process.[8][9]

2-(Phenoxyethyl)morpholine itself is a valuable intermediate, most notably in the synthesis of the antidepressant drug Reboxetine.[10][11] Synthetic routes often focus on creating this core structure to allow for late-stage diversification to produce analogs with optimized potency and selectivity.[11]

[Click to download full resolution via product page](#)

Caption: General synthetic logic for **2-(Phenoxyethyl)morpholine** and its use as a key intermediate.

Chemical Reactivity

The reactivity of **2-(Phenoxyethyl)morpholine** is governed by its principal functional groups:

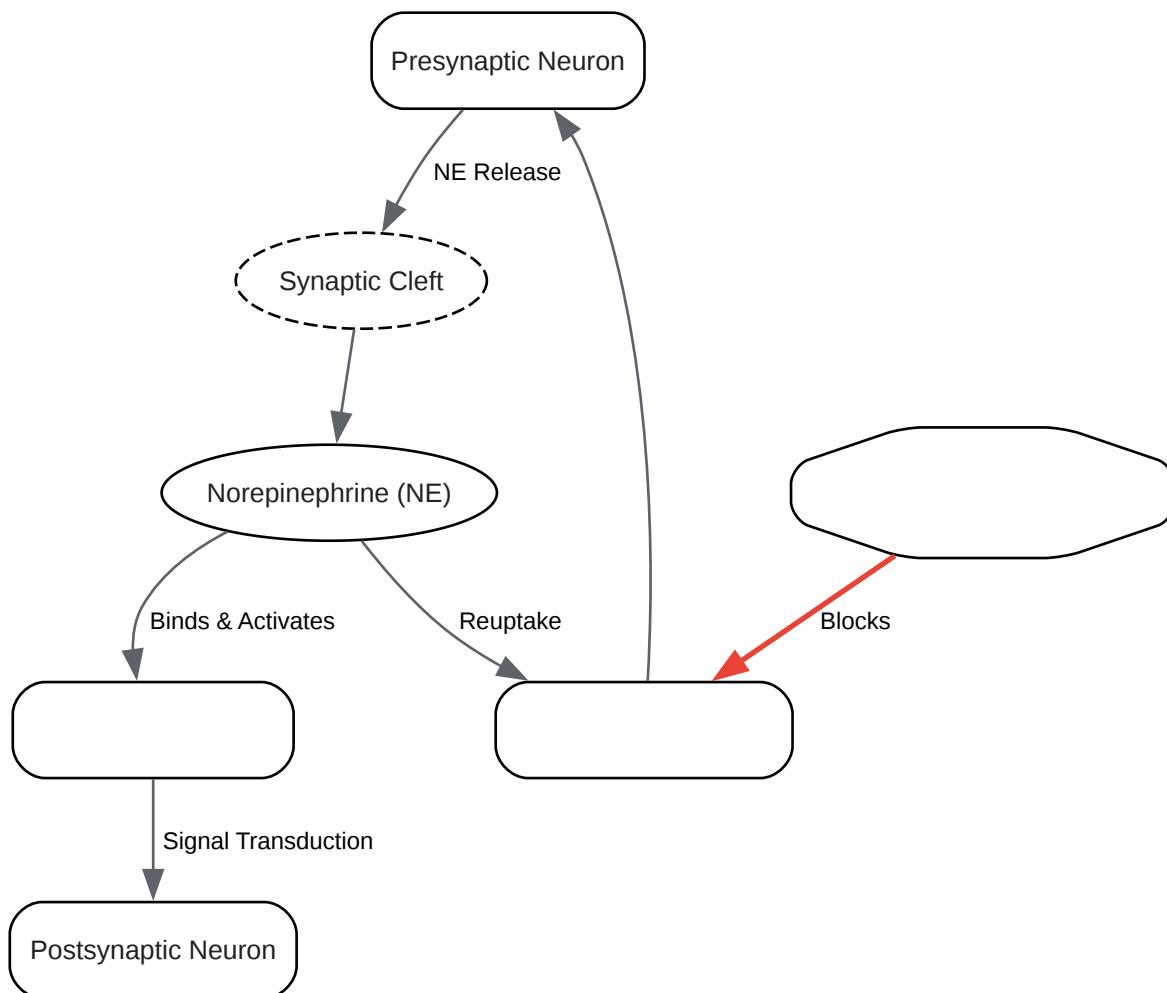
- Secondary Amine: The nitrogen atom is nucleophilic and basic, readily undergoing reactions typical of secondary amines, such as N-alkylation, acylation, and salt formation with acids.[4] This reactivity is crucial for its role as a building block in synthesizing more complex molecules.[11]

- Ether Linkage: The phenoxyethyl ether is generally stable under standard reaction conditions, providing a robust connection between the morpholine and phenyl moieties.
- Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, although reaction conditions must be chosen carefully to avoid side reactions at the more reactive amine center.

Spectroscopic Profile

Structural elucidation and confirmation of **2-(Phenoxyethyl)morpholine** rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show distinct multiplets for the morpholine ring protons. Due to the stable chair conformation, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.[12][13] Protons adjacent to the ring oxygen (~3.6-4.0 ppm) and nitrogen (~2.7-3.0 ppm) appear in characteristic regions.[14] The spectrum would also feature signals for the aromatic protons (7.0-7.4 ppm) and the benzylic protons of the -O-CH₂- group.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the morpholine ring carbons, with those bonded to heteroatoms shifted downfield. The C-O carbons typically appear around 67-75 ppm, while the C-N carbons are found around 45-55 ppm.[14] Aromatic signals will be present in the 115-160 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include:
 - N-H stretch (secondary amine) around 3300-3500 cm⁻¹.
 - Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.
 - Aromatic C=C stretches around 1450-1600 cm⁻¹.
 - Strong C-O-C stretch (ether) around 1070-1150 cm⁻¹. Advanced IR spectroscopy has also been used to probe and differentiate the stable chair conformers (equatorial vs. axial N-H


bond) of the morpholine ring.[15]

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak $[M]^+$ at $m/z = 193$. Key fragmentation pathways would likely involve the cleavage of the phenoxy methyl group or the opening of the morpholine ring.

Pharmacological Relevance and Applications

The morpholine heterocycle is a cornerstone in modern drug design, present in drugs with activities ranging from anticancer (Gefitinib) to antibiotic (Linezolid) and antidepressant (Reboxetine).[2] Its inclusion often improves aqueous solubility and metabolic stability.[3]

2-(Phenoxyethyl)morpholine is primarily recognized as a structural analog and key precursor to Reboxetine, a potent and selective norepinephrine reuptake inhibitor (NRI).[11][16] NRIs are a class of antidepressants that function by blocking the norepinephrine transporter (NET) protein.[16] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[17] This mechanism is effective in treating major depressive disorder and other conditions linked to norepinephrine deficiency.[16] The development of analogs based on the **2-(Phenoxyethyl)morpholine** scaffold has been a key strategy in the search for novel and more selective central nervous system agents.[11]

[Click to download full resolution via product page](#)

Caption: Mechanism of Norepinephrine Reuptake Inhibitors (NRIs).

Safety and Handling

Specific safety data for **2-(Phenoxyethyl)morpholine** is not extensively published.[18] Therefore, handling precautions should be based on the known hazards of the parent compound, morpholine, and similar derivatives. Morpholine is classified as a hazardous substance that is flammable, corrosive, and toxic.[19][20]

Recommended Safety Protocols:

- Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20]
- Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[19]
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[19]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

2-(Phenoxy)methylmorpholine is a chemically significant compound that bridges basic heterocyclic chemistry with advanced pharmaceutical development. Its properties are defined by the interplay of its amine, ether, and aromatic functionalities. While its primary value lies in its role as a key intermediate for synthesizing norepinephrine reuptake inhibitors like Reboxetine, the scaffold itself represents a versatile platform for developing novel therapeutics targeting the central nervous system and beyond. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any scientist working on the design and creation of next-generation morpholine-containing drugs.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42048696, (2R)-2-(Phenoxy)methylmorpholine. Available: [\[Link\]](#)
- ResearchGate (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Available: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12122109. Available: [\[Link\]](#)
- Pharmaffiliates (n.d.). **2-(Phenoxy)methylmorpholine**. CAS No: 167273-56-5. Available: [\[Link\]](#)
- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Available: [\[Link\]](#)
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available: [\[Link\]](#)
- Wikipedia (2024). Morpholine. Available: [\[Link\]](#)

- National Center for Biotechnology Information (2009). (2S,3S)-2-[α -(2-[¹¹C]Methylphenoxy)phenylmethyl]morpholine.
- Bioorganic & Medicinal Chemistry Letters (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available: [\[Link\]](#)
- ResearchGate (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Available: [\[Link\]](#)
- ScienceScholar (2022). An updated review on morpholine derivatives with their pharmacological actions. Available: [\[Link\]](#)
- ResearchGate (n.d.).
- Occupational Safety and Health Administration (OSHA) (2022). MORPHOLINE. Available: [\[Link\]](#)
- Carl ROTH (n.d.).
- Organic Chemistry Portal (2024). Synthesis of morpholines. Available: [\[Link\]](#)
- ResearchGate (n.d.). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Available: [\[Link\]](#)
- PubMed (2020).
- ACD/Labs (2008).
- PubMed Central (PMC) (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available: [\[Link\]](#)
- Chemistry Stack Exchange (2016). Multiplet shape in proton NMR of morpholines. Available: [\[Link\]](#)
- PubMed (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Available: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. (2R)-2-(Phenoxyethyl)morpholine | C11H15NO2 | CID 42048696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 167273-56-5|2-(Phenoxyethyl)morpholine|BLD Pharm [bldpharm.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (2S,3S)-2-[α -(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [wap.guidechem.com]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [2-(Phenoxyethyl)morpholine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066196#2-phenoxyethyl-morpholine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com